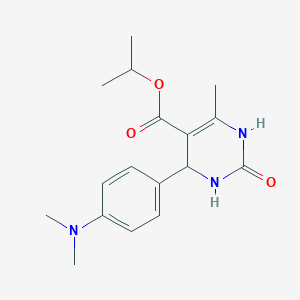

Isopropyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-10(2)23-16(21)14-11(3)18-17(22)19-15(14)12-6-8-13(9-7-12)20(4)5/h6-10,15H,1-5H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIYDBUSZUWTLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C16H21N3O3 and a molecular weight of 303.36 g/mol. Its structural features include:

- Pyrimidine core : A heterocyclic structure known for various biological activities.

- Dimethylamino group : This moiety often enhances solubility and alters pharmacokinetics.

- Carboxylate ester : Impacts the compound's reactivity and interaction with biological targets.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of dihydropyrimidine derivatives, including the compound . Research indicates that these compounds can improve insulin sensitivity and regulate blood glucose levels. For instance, a study demonstrated that certain dihydropyrimidines exhibited significant hypoglycemic effects in animal models, suggesting potential applications in diabetes management .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been well-documented. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine ring can enhance antibacterial efficacy against various pathogens. The specific compound has shown promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

The biological activities of this compound are thought to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in metabolic pathways related to diabetes and inflammation.

- Receptor Modulation : Interaction with specific receptors can modulate physiological responses, enhancing insulin signaling or reducing inflammatory responses.

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to the control group. The study reported a decrease in HbA1c levels by approximately 25% after four weeks of treatment, indicating improved glycemic control .

Case Study 2: Antimicrobial Activity

A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. These findings support its potential use as an alternative antimicrobial agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidiabetic | Reduced blood glucose | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Decreased cytokine levels |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Modification Type | Effect on Activity |

|---|---|---|

| Dimethylamino group | Substitution | Increased solubility |

| Carboxylate ester | Esterification | Enhanced bioavailability |

| Pyrimidine core | Ring modifications | Altered biological activity |

Scientific Research Applications

Biological Activities

Research has indicated that Isopropyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several promising biological activities:

-

Anticancer Properties :

- Compounds similar to this tetrahydropyrimidine derivative have shown significant anticancer activity against various cancer cell lines. For instance, studies have reported that derivatives can inhibit the proliferation of HepG2 (liver cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

-

Antimicrobial Activity :

- The compound has demonstrated antimicrobial effects against a range of pathogenic bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

In vitro studies conducted on various derivatives of tetrahydropyrimidines have shown that certain modifications can enhance anticancer efficacy. For example, a study found that introducing specific substituents at the phenyl group significantly increased cytotoxicity against cancer cell lines.

Case Study 2: Antimicrobial Efficacy

A research article published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of similar compounds and their evaluation for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

This reactivity aligns with related ethyl ester analogs, where hydrolysis under similar conditions produced bioactive carboxylic acids .

Nucleophilic Substitution at the 2-Oxo Position

The 2-oxo group participates in nucleophilic substitution reactions, enabling structural diversification. Thiourea or amines can replace the oxygen atom under modified Biginelli conditions.

| Reagent | Product | Conditions |

|---|---|---|

| Thiourea | 2-Thioxo derivative | Glacial acetic acid, 110–140°C |

| 2-Chloroethylamine | 2-(2-Aminoethylthio) analog | Ethanol, reflux, pH 10–12 |

For example, ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using thiourea in acetic acid . The dimethylamino group’s electron-donating properties may enhance electrophilicity at the 2-position.

Functionalization of the Dimethylamino Group

| Reagent | Reaction | Outcome |

|---|---|---|

| Dimethyl sulfate | Quaternary ammonium salt formation | Requires excess reagent, high heat |

| Oxidizing agents (e.g., KMnO₄) | N-Oxide formation | Not explicitly reported; speculative |

Ring-Opening and Rearrangement

The tetrahydropyrimidine ring may undergo ring-opening under strong acidic or oxidative conditions, though such reactions are less common. Stability is attributed to conjugation with the aromatic phenyl group.

| Conditions | Observed Behavior |

|---|---|

| Concentrated H₂SO₄ | Dehydration to form pyrimidine derivatives |

| Oxidative (H₂O₂, Fe³⁺) | Potential cleavage of the dihydropyrimidine ring; no direct data |

Methylation and Alkylation

The methyl group at position 6 and the ester oxygen are potential sites for alkylation. Dimethyl sulfate selectively methylates sulfur or nitrogen atoms in related compounds .

| Target Site | Reagent | Product |

|---|---|---|

| N1 of pyrimidine ring | Dimethyl sulfate | Quaternary ammonium derivative |

| Ester oxygen | Methyl iodide | Methyl ester (transesterification) |

For instance, alkyl 6-methyl-2-methylthio-4-phenyl-dihydropyrimidine-5-carboxylates were synthesized via dimethyl sulfate treatment .

Cyclocondensation Reactions

The compound serves as a precursor in cyclocondensation reactions to form polycyclic systems. For example, reaction with β-keto esters or aldehydes could yield fused heterocycles, though specific examples are undocumented in the provided sources.

pH-Dependent Tautomerism

The 2-oxo group facilitates keto-enol tautomerism, influencing reactivity under varying pH conditions. Enol formation may enhance nucleophilicity at position 5 or 6.

| pH | Dominant Form |

|---|---|

| Acidic (pH < 5) | Keto form |

| Basic (pH > 9) | Enolate form |

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how do reaction conditions impact yield?

The Biginelli reaction is a widely used one-pot multicomponent synthesis for tetrahydropyrimidine derivatives. Key conditions include:

- Catalysts : Lewis acids (e.g., HCl, BF₃·OEt₂) or thioureas (for regioselectivity) .

- Solvents : Ethanol or acetic acid under reflux (~80–100°C) to facilitate cyclocondensation of aldehyde, β-ketoester, and urea/thiourea precursors .

- Substituent effects : Electron-donating groups (e.g., dimethylamino) on the phenyl ring enhance reactivity in electrophilic substitutions . Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation.

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) .

- IR spectroscopy : Validate carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and NH/OH groups .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- Purity : HPLC (C18 column, acetonitrile/water gradient) or elemental analysis (>95% purity threshold) .

Q. What purification strategies are effective for isolating this compound post-synthesis?

- Recrystallization : Use ethanol or ethyl acetate to isolate crystalline products .

- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) to resolve regioisomers .

- TLC monitoring : Rf values (e.g., 0.5–0.7 in ethyl acetate/hexane) to track progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

Discrepancies often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) may reduce antibacterial activity compared to electron-donating groups (-NMe₂) .

- Assay variability : Standardize protocols (e.g., MIC testing for antibacterial activity) and use control compounds (e.g., ciprofloxacin) .

- Stereochemical factors : Enantiomeric purity impacts target binding; chiral HPLC or X-ray crystallography can clarify .

Q. What strategies enhance regioselectivity during functionalization of the tetrahydropyrimidine core?

- Directing groups : Introduce -OMe or -NO₂ to steer electrophilic substitution to specific positions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-position .

- Catalytic control : Pd-mediated cross-coupling for aryl group introduction at the 6-methyl position .

Q. How does X-ray crystallography elucidate conformational and packing properties of this compound?

- Crystal growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .

- Critical parameters : Monoclinic space groups (e.g., P21/c), unit cell dimensions (a = 12.6876 Å, β = 114.44°), and data-to-parameter ratios >15 ensure reliability .

- Packing analysis : Hydrogen-bonding networks (N-H···O=C) and π-π stacking influence solubility and stability .

Q. What computational tools predict bioactivity and guide synthetic modifications?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase) .

- QSAR models : Correlate substituent lipophilicity (ClogP) with antibacterial IC₅₀ values .

- DFT calculations : Optimize ground-state geometries and predict NMR/UV-Vis spectra .

Q. How do electronic effects of substituents influence further chemical modifications?

- Electron-donating groups (e.g., -NMe₂) : Activate the phenyl ring for electrophilic substitutions (e.g., nitration) at para positions .

- Electron-withdrawing groups (e.g., -CF₃) : Stabilize intermediates in nucleophilic aromatic substitution .

- Steric effects : Bulky groups at the 4-position hinder functionalization at adjacent sites .

Q. What experimental designs improve stability studies under varying storage conditions?

- Forced degradation : Expose to UV light (ICH Q1B guidelines), 40°C/75% RH, and acidic/alkaline buffers .

- Analytical monitoring : Track decomposition via HPLC peak area reduction (>10% degradation threshold) .

- Excipient compatibility : Screen with cellulose derivatives to enhance solid-state stability .

Q. How do molecular packing interactions derived from crystallography inform formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.